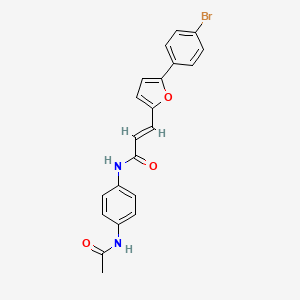

(E)-N-(4-acetamidophenyl)-3-(5-(4-bromophenyl)furan-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(4-acetamidophenyl)-3-(5-(4-bromophenyl)furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C21H17BrN2O3 and its molecular weight is 425.282. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(E)-N-(4-acetamidophenyl)-3-(5-(4-bromophenyl)furan-2-yl)acrylamide is a synthetic compound with potential biological activities, particularly in antimicrobial and anticancer domains. Its structure incorporates a furan moiety and an acetamide group, which are known to influence biological interactions. This article reviews the synthesis, biological activity, and relevant case studies concerning this compound.

Chemical Structure and Properties

The molecular formula of this compound is C21H17BrN2O3, with a molecular weight of 425.282 g/mol. The compound features a unique arrangement that may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate furan derivatives with acetamide and brominated phenyl groups. Various methods have been reported for synthesizing similar compounds, often yielding high purity suitable for biological testing .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens have been reported, indicating effectiveness in inhibiting bacterial growth.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

| Klebsiella pneumoniae | 0.75 |

| Pseudomonas aeruginosa | 1.00 |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have also shown promising anticancer activity against various cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). The Sulforhodamine B (SRB) assay indicated that the compound has the potential to inhibit cell proliferation effectively.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Molecular docking studies have been conducted to explore the binding affinity of the compound to specific cancer-related targets, providing insights into its mechanism of action .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several synthesized derivatives of acrylamide compounds, including those similar to this compound. The results showed that certain derivatives exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their effectiveness against resistant strains .

- Anticancer Screening : A related study focused on the anticancer properties of compounds containing furan rings, highlighting their ability to induce apoptosis in cancer cells. The findings suggested that modifications in substituents significantly impacted their cytotoxicity and selectivity towards cancer cells .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-N-(4-acetamidophenyl)-3-(5-(4-bromophenyl)furan-2-yl)acrylamide exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell growth. The National Cancer Institute's Developmental Therapeutics Program has evaluated such compounds, revealing effective cytotoxicity against tumor cells with mean GI values indicating their potential as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it may possess activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various coupling reactions and transformations, facilitating the development of new pharmaceuticals and agrochemicals.

Polymer Chemistry

In polymer chemistry, this compound has been utilized to enhance the properties of specialty polymers. It can be incorporated into polymer matrices to improve thermal stability and flexibility, which are critical for high-performance materials used in various applications, including coatings and adhesives .

Targeted Drug Delivery Systems

The unique functional groups present in this compound allow for effective bioconjugation techniques. This capability is particularly valuable in developing targeted drug delivery systems that can improve therapeutic efficacy while minimizing side effects. Such systems can be engineered to release drugs in response to specific biological stimuli .

Fluorescent Probes

Additionally, this compound can be modified to create fluorescent probes for biological imaging. These probes are instrumental in visualizing cellular processes in real-time, aiding researchers in understanding complex biological systems and disease mechanisms.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of a derivative of this compound against a panel of cancer cell lines using the NCI protocol. The results demonstrated significant inhibition of cell proliferation, suggesting that modifications to the compound could lead to more potent anticancer agents.

Case Study 2: Antimicrobial Testing

In another investigation, researchers assessed the antimicrobial efficacy of this compound against several bacterial strains using agar diffusion methods. The results indicated notable zones of inhibition compared to control groups, supporting its potential use as an antimicrobial agent.

Propriétés

IUPAC Name |

(E)-N-(4-acetamidophenyl)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN2O3/c1-14(25)23-17-6-8-18(9-7-17)24-21(26)13-11-19-10-12-20(27-19)15-2-4-16(22)5-3-15/h2-13H,1H3,(H,23,25)(H,24,26)/b13-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKOOFBVYZAEQR-ACCUITESSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.